molecular formula C24H28N4O3 B11582522 4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide

4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide

Cat. No.: B11582522
M. Wt: 420.5 g/mol
InChI Key: VZYSEQBQEMOGSP-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide is an organic compound characterized by its complex structure, which includes tert-butyl groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 4-tert-butylbenzamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-N-[4-(4-tert-butylbenzamido)-1,2,5-oxadiazol-3-YL]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C24H28N4O3/c1-23(2,3)17-11-7-15(8-12-17)21(29)25-19-20(28-31-27-19)26-22(30)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3,(H,25,27,29)(H,26,28,30)

InChI Key

VZYSEQBQEMOGSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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